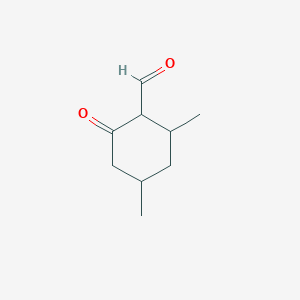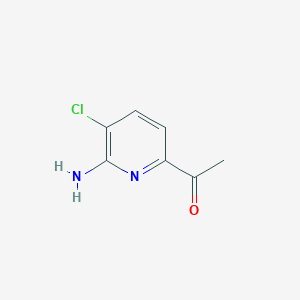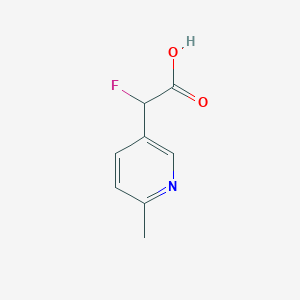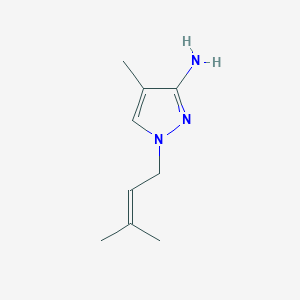
tert-butyl(2S,3R)-3-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl(2S,3R)-3-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a hydroxyl group, and a carboxylate group attached to a piperidine ring. The stereochemistry of the compound is defined by the (2S,3R) configuration, indicating the specific spatial arrangement of the substituents around the piperidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl(2S,3R)-3-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of amino alcohols.
Introduction of the Hydroxyl Groups: The hydroxyl groups can be introduced through hydroxylation reactions, such as the use of osmium tetroxide (OsO₄) or other oxidizing agents.
Attachment of the tert-Butyl Group: The tert-butyl group can be introduced using tert-butyl halides in the presence of a base, such as potassium carbonate (K₂CO₃).
Carboxylation: The carboxylate group can be introduced through carboxylation reactions, such as the use of carbon dioxide (CO₂) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability .
Análisis De Reacciones Químicas
Types of Reactions
tert-butyl(2S,3R)-3-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylate group can be reduced to form alcohols.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents for substitution reactions include alkyl halides and aryl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
tert-butyl(2S,3R)-3-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl(2S,3R)-3-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Binding to receptors on cell surfaces, leading to signal transduction and cellular responses.
Modulation of Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparación Con Compuestos Similares
tert-butyl(2S,3R)-3-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
tert-butyl(2S,3R)-3-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
tert-butyl(2S,3R)-3-hydroxy-2-(hydroxymethyl)morpholine-1-carboxylate: Similar structure but with a morpholine ring instead of a piperidine ring.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the piperidine ring, which may confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C11H21NO4 |
|---|---|
Peso molecular |
231.29 g/mol |
Nombre IUPAC |
tert-butyl (2S,3R)-3-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-6-4-5-9(14)8(12)7-13/h8-9,13-14H,4-7H2,1-3H3/t8-,9+/m0/s1 |
Clave InChI |
ZKEONVKQWLDESS-DTWKUNHWSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCC[C@H]([C@@H]1CO)O |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC(C1CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-[(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]aminocyclopropanecarboxylate](/img/structure/B13062754.png)

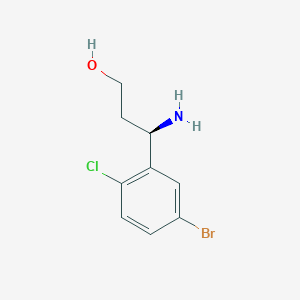


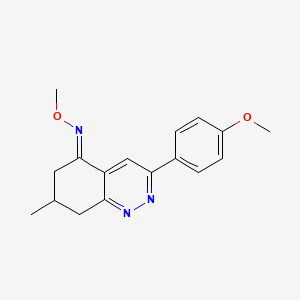
![tert-ButylN-[2-(1-hydroxyethenyl)cyclopentyl]carbamate](/img/structure/B13062801.png)
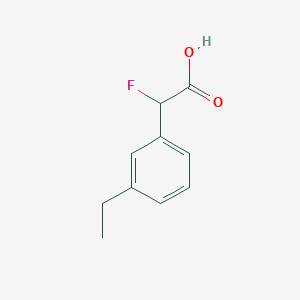
![2-{[(Benzyloxy)carbonyl]amino}-3-methylhexanoic acid](/img/structure/B13062812.png)

